Cas no 931-88-4 (Cyclooctene)

Cyclooctene is a cyclic alkene with the molecular formula C₈H₁₄, featuring an eight-membered carbon ring with one double bond. It exists as both cis and trans isomers, with the cis form being more commonly utilized due to its stability and reactivity. Cyclooctene serves as a versatile intermediate in organic synthesis, particularly in ring-opening metathesis polymerization (ROMP) and other transition-metal-catalyzed reactions. Its strained ring structure enhances reactivity, making it valuable for producing polymers, fine chemicals, and specialty materials. The compound is also employed in studies of conformational dynamics and strain energy in medium-sized rings. Cyclooctene is typically stored under inert conditions to prevent premature polymerization or oxidation.
Cyclooctene structure
Cyclooctene structure
Product Name:Cyclooctene
CAS No:931-88-4
MF:C8H14
MW:110.196762561798
MDL:MFCD00001753
CID:40303
PubChem ID:638079
Update Time:2025-10-11

Cyclooctene Chemical and Physical Properties

Names and Identifiers

    • Cyclooctene
    • CYCLOOCTENE, STANDARD FOR GC
    • CIS-CYCLOOCTENE
    • C8H14
    • 5-cyclooctadiene
    • cis-cyclo-octene
    • cyclooctaene
    • cyclo-octene
    • trans-cyclooctene
    • NSC 72425
    • FT-0623938
    • NS00007345
    • FT-0624241
    • 1-Cyclooctene #
    • NS00112579
    • DTXSID1061310
    • NCIOpen2_000391
    • 931-89-5
    • 931-88-4
    • Q415390
    • EC 213-243-4
    • C0506
    • AE340T3540
    • W-109102
    • UNII-AE340T3540
    • BS-23512
    • 931-87-3
    • (1Z)-cyclooctene
    • (7Z)-cyclooctene
    • NSC72425
    • DB-246774
    • NSC-72425
    • Cyclooctene 100 microg/mL in Acetonitrile
    • EINECS 213-243-4
    • 25267-51-0
    • EN300-21667
    • CHEBI:225365
    • cis-Cyclooctene, contains 100-200 ppm Irganox 1076 FD as antioxidant, 95%
    • EN300-304057
    • cyclooctene, (1Z)-
    • (Z)-Cyclooctene
    • Cyclooctene, (Z)-
    • Cyclooctene, analytical standard
    • MFCD00001753
    • AI3-26693
    • CHEMBL30773
    • CHEBI:229204
    • EINECS 213-245-5
    • AKOS000121281
    • cis-Cyclooctene, 95%, stab. with IRGANOX 1076
    • DTXSID20883615
    • MDL: MFCD00001753
    • Inchi: 1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2
    • InChI Key: URYYVOIYTNXXBN-UHFFFAOYSA-N
    • SMILES: C1CCCCCCC=1

Computed Properties

  • Exact Mass: 110.11000
  • Monoisotopic Mass: 110.10955
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 62.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0.848 g/mL at 20 °C(lit.)
  • Melting Point: -16 ºC
  • Boiling Point: 144°C
  • Flash Point: Fahrenheit: 75.2 ° f
    Celsius: 24 ° c
  • Refractive Index: n20/D 1.470
  • PSA: 0.00000
  • LogP: 2.89680
  • Solubility: Insoluble in water, soluble in ethanol \ ether

Cyclooctene Security Information

  • Symbol: GHS02 GHS08
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H226,H304
  • Warning Statement: P301+P310,P331
  • Hazardous Material transportation number:UN 3295 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10-65
  • Safety Instruction: S29-S33-S62-S16
  • Hazardous Material Identification: Xn
  • PackingGroup:III
  • HazardClass:3.2
  • Safety Term:3.2
  • Packing Group:III
  • Risk Phrases:R10
  • Storage Condition:Keep away from high temperatures, sparks and flames.

Cyclooctene Pricemore >>

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Cyclooctene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  Alumina Catalysts: Nickel
Reference
Preparations of highly dispersed nickel and cobalt catalysts by using transparent gel membranes and applications of the catalysts to hydrogenation reactions
Ishiyama, Junichi; Shirakawa, Tetsuro; Kurokawa, Yoichi; Imaizumi, Shin; Saito, Shozaburo, Nippon Kagaku Kaishi, 1987, (11), 1964-9

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ethynylferrocene (click reaction products with azide-terminated dendrimers) ,  Palladium Solvents: Methanol ,  Chloroform ;  1 atm, 25 °C
Reference
"Click" dendrimers: synthesis, redox sensing of Pd(OAc)2, and remarkable catalytic hydrogenation activity of precise Pd nanoparticles stabilized by 1,2,3-triazole-containing dendrimers
Ornelas, Catia; Aranzaes, Jaime Ruiz; Salmon, Lionel; Astruc, Didier; Nanosciences and Catalysis Group, Chemistry - A European Journal, 2008, 14(1), 50-64

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel boride (resin bound) Solvents: Methanol
Reference
An excellent nickel boride catalyst for the selective hydrogenation of olefins
Choi, Jaesung; Yoon, Nung Min, Synthesis, 1996, (5), 597-599

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (nanoclusters) ,  2-Propenenitrile, polymer with 1,3-propanediamine (triethoxybenzamide terminated) Solvents: Toluene ;  313 K
Reference
Controlled synthesis of subnano Pd cluster catalysts by fine tuning of dendrimers
Mizugaki, T.; Kibata, T.; Maeno, Z.; Mitsudome, T.; Jitsukawa, K.; et al, Nanotech Conference & Expo 2012: An Interdisciplinary Integrative Forum on Nanotechnology, 2012, 1, 502-505

Production Method 5

Reaction Conditions
1.1 Reagents: Cuprous iodide ,  Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
Reference
Reductions by metal alkoxyaluminum hydrides
Malek, Jaroslav, Organic Reactions (Hoboken, 1985, 34,

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Nonane ;  5 h, 0.1 MPa, 393 °C
Reference
Selective hydrogenation of 1,5,9-cyclo-dodecatriene towards cyclo-dodecene
Gaube, J.; David, W.; Sanchayan, R.; Roy, S.; Mueller-Plathe, F., Applied Catalysis, 2008, 343(1-2), 87-94

Production Method 7

Reaction Conditions
1.1 Reagents: 2-Methyl-2-butanol ,  Nickel acetate ,  Sodium hydride ,  Water Solvents: 1,2-Dimethoxyethane
Reference
Activation of reducing agents. Sodium hydride containing complex reducing agents. 27. Reduction of ethylenic unsaturations by in situ generated hydrogen
Fort, Y.; Vanderesse, R.; Caubere, P., Chemistry Letters, 1988, (5), 757-60

Production Method 8

Reaction Conditions
1.1 Reagents: Anthracene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  rt
Reference
Sodium anthracenide
Merrill, Bryon A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Polyethylene glycol Solvents: Toluene ,  Heptane ;  50 min, 1.0 MPa, 90 °C
Reference
PEG-stabilized palladium nanoparticles: an efficient and recyclable catalyst for the selective hydrogenation of 1,5-cyclooctadiene in thermoregulated PEG biphase system
Huang, Tian Song; Wang, Yan Hua; Jiang, Jing Yang; Jin, Zi Lin, Chinese Chemical Letters, 2008, 19(1), 102-104

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Oxygen ,  Palladium, bis[bis(1,1-dimethylethyl)phosphine]bis[μ-[bis(1,1-dimethylethyl)phos… Solvents: Tetrahydrofuran
Reference
Selective hydrogenation of simple and functionalized conjugated dienes using a binuclear palladium complex catalyst precursor
Cho, In Sik; Alper, Howard, Tetrahedron Letters, 1995, 36(32), 5673-6

Production Method 11

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Acetonitrile
Reference
Homogeneous catalytic photochemical functionalization of alkanes by α-dodecatungstophosphate. Rate behavior, energetics, and general characteristics of the processes
Renneke, Roman F.; Hill, Craig L., Journal of the American Chemical Society, 1988, 110(16), 5461-70

Production Method 13

Reaction Conditions
1.1 Reagents: 3,3-Dimethyl-1-butene Catalysts: Iridium, [3,5-bis[[bis(1,1-dimethylethyl)phosphino-κP]oxy]-3′,5′-bis(trifluorome… ;  40 h, 200 °C
Reference
Synthesis and Properties of Iridium Bis(phosphinite) Pincer Complexes (p-XPCP)IrH2, (p-XPCP)Ir(CO), (p-XPCP)Ir(H)(aryl), and {(p-XPCP)Ir}2{μ-N2} and Their Relevance in Alkane Transfer Dehydrogenation
Goettker-Schnetmann, Inigo; White, Peter S.; Brookhart, Maurice, Organometallics, 2004, 23(8), 1766-1776

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Cellulose acetate Solvents: Ethanol
Reference
Preparation of catalytic cellulose acetate and poly(vinyl alcohol) membranes doped with fine transition metal particles by a counterdiffusion method
Nishida, M.; Ishiyama, J.; Kurokawa, Y., Reactive Polymers, 1991, 14(3), 205-11

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Octane ;  45 min, 50 °C
Reference
Synthesis of a hybrid Pd0/Pd-carbide/carbon catalyst material with high selectivity for hydrogenation reactions
Garcia-Ortiz, Andrea; Vidal, Juan Diego; Iborra, Sara ; Climent, Maria Jose; Cored, Jorge ; et al, Journal of Catalysis, 2020, 389, 706-713

Production Method 16

Reaction Conditions
1.1 Reagents: Lithium Solvents: Diethyl ether ,  N-Methylaniline
Reference
Polymembered ring systems. XIII. Eight-membered cycloölefin rings
Ziegler, K.; Wilms, H., Justus Liebigs Annalen der Chemie, 1950, 567, 1-43

Production Method 17

Reaction Conditions
1.1 Reagents: Diethylzinc Catalysts: Bis(acetylacetonato)nickel Solvents: Toluene ,  Hexane ;  48 h, 110 °C
Reference
Nickel-catalyzed deoxygenation of oxiranes: Conversion of epoxides to alkenes
Mori, Takamichi; Takeuchi, Yoshihito; Hojo, Makoto, Tetrahedron Letters, 2020, 61(8),

Production Method 18

Reaction Conditions
1.1 Reagents: Cuprous iodide ,  Aluminate(1-), hydrotrimethoxy-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  cooled; 30 min, cooled
1.2 15 min, cooled; 2 h, rt
1.3 Reagents: Methanol ;  rt
Reference
Copper(I) iodide-lithium trimethoxyaluminum hydride
Russell, Ronald K., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) (reaction products with selenic acid) ,  Selenic acid (reaction products with tungstic acid) Solvents: Acetonitrile ,  Water ;  30 min, 50 °C
Reference
Selenium- or tellurium-containing tungsten peroxides and catalysts containing them with high epoxidation activity
, Japan, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  2-Methyl-2-butanol ,  Nickel acetate ,  Sodium hydride Solvents: 1,2-Dimethoxyethane
Reference
Activation of reducing agents. Sodium hydride containing complex reducing agents (MCRA). 24. Beneficial effect of chlorotrimethylsilane on the reducing properties of NiCRA
Fort, Y.; Vanderesse, R.; Caubere, P., Tetrahedron Letters, 1986, 27(45), 5487-90

Production Method 21

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel (supported on Ceokar-2) ;  160 °C
Reference
Colloid and Nanosized Catalysts in Organic Synthesis: XIX.1 Influence of the Support Nature on Hydrogenation Catalysis of Cyclic Olefins by Nickel Nanoparticles
Popov, Yu. V.; Mokhov, V. M.; Nebykov, D. N.; Shcherbakova, K. V.; Dontsova, A. A., Russian Journal of General Chemistry, 2018, 88(1), 20-24

Cyclooctene Raw materials

Cyclooctene Preparation Products

Cyclooctene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:931-88-4)cis-Cyclooctene
Order Number:sfd9224
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:931-88-4)环辛烯
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Quantity:25KG,200KG,1000KG
Purity:99%
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Additional information on Cyclooctene

Chemical Profile of Cyclooctene (CAS No: 931-88-4)

Cyclooctene, with the chemical formula C8H14, is a cyclic alkene characterized by a eight-membered ring containing a single double bond. This compound, identified by its CAS number 931-88-4, has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural properties and versatile reactivity. The compound’s stability and ability to undergo diverse transformations make it a valuable intermediate in synthetic chemistry, particularly in the development of more complex molecules.

The molecular structure of Cyclooctene consists of a puckered cycloalkane ring, which is less strain-inducing compared to smaller cyclic alkenes like cyclopentene. This reduced ring strain enhances its utility in synthetic applications, allowing for more controlled reactions and higher yields. The presence of the double bond provides a site for addition reactions, such as hydrogenation, halogenation, and hydrofunctionalization, making it a versatile building block for constructing more intricate molecular architectures.

In recent years, Cyclooctene has been explored in the context of drug discovery and material science. Its ability to act as a precursor for various heterocyclic compounds has made it particularly relevant in medicinal chemistry. Researchers have leveraged its reactivity to develop novel scaffolds for potential therapeutic agents. For instance, derivatives of Cyclooctene have been investigated for their antimicrobial and anti-inflammatory properties, highlighting its significance in developing new pharmacophores.

One of the most compelling aspects of Cyclooctene is its role in polymer chemistry. The compound’s capability to undergo polymerization reactions has led to the development of novel polymers with tailored properties. These polymers exhibit unique mechanical and thermal characteristics, making them suitable for applications in coatings, adhesives, and specialty materials. The ability to fine-tune the polymer structure by controlling the reaction conditions of Cyclooctene offers researchers a high degree of flexibility in designing materials with specific functionalities.

The synthesis of Cyclooctene itself is an area of active research. Traditional methods often involve the oligomerization of ethylene or propylene followed by cyclization steps. However, recent advancements have focused on more sustainable and efficient routes. Catalytic processes using transition metals have been particularly successful in producing high-purity Cyclooctene with minimal byproducts. These innovations not only improve the yield but also align with global efforts to reduce the environmental impact of chemical manufacturing.

From an industrial perspective, Cyclooctene is valued for its cost-effectiveness and scalability. Its widespread availability as a commercial chemical ensures that researchers and manufacturers can access it without significant hurdles. This accessibility has fostered numerous applications across different sectors, from fine chemicals to agrochemicals. The compound’s adaptability allows it to be incorporated into various synthetic pathways, underscoring its importance as an industrial chemical intermediate.

The future prospects of Cyclooctene are promising, with ongoing research exploring new methodologies for its utilization. Innovations in green chemistry are driving efforts to develop more eco-friendly processes for producing and processing this compound. Additionally, the integration of computational chemistry techniques is enabling researchers to predict and optimize reaction outcomes more accurately, further enhancing the efficiency of Cyclooctene-based syntheses.

In conclusion, Cyclooctene (CAS No: 931-88-4) represents a cornerstone in modern chemical synthesis due to its structural versatility and reactivity. Its applications span across pharmaceuticals, materials science, and polymer chemistry, making it an indispensable tool for chemists and researchers worldwide. As scientific understanding advances and new technologies emerge, the potential uses for Cyclooctene are expected to expand even further, solidifying its role as a key intermediate in the chemical industry.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:931-88-4)cis-Cyclooctene
sfd9224
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:931-88-4)环辛烯
LE2474142
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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